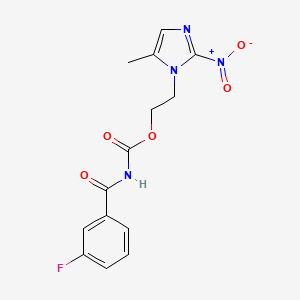![molecular formula C18H22N4O2 B6081585 2-{2-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B6081585.png)
2-{2-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DPEE and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of DPEE is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Additionally, DPEE has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
DPEE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, DPEE has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components. DPEE has also been shown to increase the expression of genes involved in energy metabolism and cellular homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPEE in lab experiments is its potential therapeutic properties. It has been shown to have anticancer and anti-inflammatory properties, which could be useful in the development of new drugs. However, one limitation of using DPEE is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DPEE. One direction is to further investigate its potential use as an anticancer agent. Additionally, more research is needed to understand the mechanism of action of DPEE and its effects on cellular metabolism. Another direction is to investigate the potential use of DPEE in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, more research is needed to optimize the synthesis of DPEE and improve its solubility in water.
Synthesemethoden
The synthesis of DPEE involves the reaction of 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields DPEE as a white solid. The purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
DPEE has been used in various scientific research applications due to its potential therapeutic properties. It has been studied as a potential anticancer agent, and its efficacy has been tested against various cancer cell lines. DPEE has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, DPEE has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
2-[2-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-12-16(19-8-10-24-11-9-23)22-18(20-13)14(2)17(21-22)15-6-4-3-5-7-15/h3-7,12,19,23H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLKUPULHGQQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-({3,5-Dimethyl-2-phenylpyrazolo[1,5-A]pyrimidin-7-YL}amino)ethoxy]ethan-1-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6081515.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6081527.png)
![methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6081539.png)
![2-[methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]-1-phenylethanol](/img/structure/B6081559.png)
![[4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6081562.png)
![methyl 5-[(ethoxyamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6081571.png)
![1,3-bis[2-(diethylamino)ethyl]-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione dihydrochloride](/img/structure/B6081573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6081581.png)
![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone](/img/structure/B6081589.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide](/img/structure/B6081602.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-(4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6081608.png)

![N-{3-[2-(2-naphthyl)carbonohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B6081616.png)